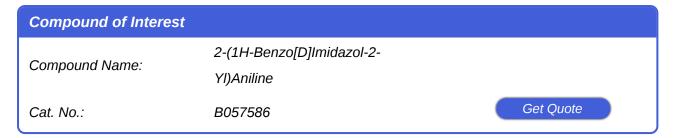


Physicochemical properties of 2-(2-aminophenyl)benzimidazole

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An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminophenyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminophenyl)benzimidazole is a heterocyclic aromatic organic compound that serves as a crucial intermediate in the pharmaceutical and chemical industries. Its unique structure, featuring both a benzimidazole core and an aminophenyl substituent, imparts a range of physicochemical and biological properties that are of significant interest in drug discovery and materials science. This document provides a comprehensive overview of its core physicochemical characteristics, experimental protocols for its synthesis and property determination, and insights into its biological relevance.

Physicochemical Properties

The physicochemical properties of 2-(2-aminophenyl)benzimidazole are fundamental to its application and behavior in various chemical and biological systems. These properties have been determined through a combination of experimental measurements and computational predictions.

General and Physical Properties



A summary of the key physicochemical data is presented in Table 1. The compound is typically a solid at room temperature, appearing as a white to light brown powder.[1][2][3] It is notably insoluble in water but shows slight solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][2]

Table 1: Physicochemical Properties of 2-(2-Aminophenyl)benzimidazole

Property	Value	Source
Molecular Formula	C13H11N3	[1][2]
Molecular Weight	209.25 g/mol	[1][2]
Appearance	White to cream to brown solid/powder	[1][2][3]
Melting Point	211-215 °C	[1][2]
210-217 °C	[3]	
Boiling Point	460.1 ± 47.0 °C (Predicted)	[1][2]
Density	1.286 ± 0.06 g/cm ³ (Predicted)	[1][2]
1.339 g/cm³ (from X-ray crystal analysis)	[4]	
Water Solubility	Insoluble	[1][2]
Solubility (Organic)	Slightly soluble in DMSO and Methanol	[1]
рКа	11.30 ± 0.10 (Predicted)	[1][2]

Spectral Properties

The spectral characteristics of 2-(2-aminophenyl)benzimidazole are vital for its identification and structural elucidation. The National Institute of Standards and Technology (NIST) has compiled Infrared (IR) and Mass Spectrum data for this compound.[5] While specific UV-Vis absorption and fluorescence emission spectra for this exact molecule are not readily available in the public domain, data for the closely related 2-aminobenzimidazole show absorption



maxima in ethanol at 283, 243, and 212 nm, and in water at 280, 244, and 204 nm.[6] Benzimidazole derivatives are known to be fluorescent, a property that is leveraged in the design of chemical sensors.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication of synthesis and the accurate measurement of physicochemical properties.

Synthesis of 2-(2-Aminophenyl)benzimidazole

A straightforward and efficient one-pot synthesis method has been reported.[4] This procedure involves the condensation reaction between 2-aminobenzaldehyde and 1,2-diaminobenzene.

Materials:

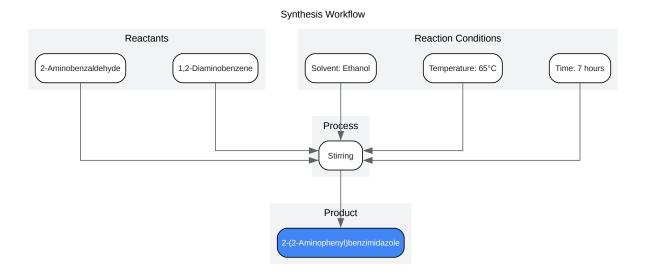
- 2-aminobenzaldehyde (1.0 mmol, 0.1211 g)
- 1,2-diaminobenzene (1.0 mmol, 0.1081 g)
- Ethanol (10 mL)

Protocol:

- Dissolve 1.0 mmol of 2-aminobenzaldehyde and 1.0 mmol of 1,2-diaminobenzene in 10 mL of ethanol in a suitable reaction flask.
- Stir the mixture at room temperature to ensure homogeneity.
- Heat the mixture to 65 °C and maintain stirring for 7 hours.
- After the reaction period, cool the mixture to room temperature.
- Filter the resulting solution to collect the crude product.
- Allow the filtrate to stand at room temperature for crystallization to obtain the purified product.



An alternative, older method involves the reduction of 2-(o-nitrophenyl)benzimidazole using a Palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere.[4]



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Caption: One-pot synthesis of 2-(2-aminophenyl)benzimidazole.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter in drug development. For benzimidazole derivatives, which often have low water solubility, determining pKa can be challenging.[8] Potentiometric titration and ¹H NMR spectroscopy are common experimental methods.[9][10]

General Protocol for pKa Determination by Potentiometric Titration:

Calibrate a pH meter with standard buffer solutions.



- Dissolve a precisely weighed amount of the benzimidazole salt in a suitable solvent mixture (e.g., a hydro-organic solvent for poorly soluble compounds).
- Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature (e.g., 25 °C).
- Record the pH value after each addition of the titrant.
- Plot the pH versus the volume of titrant added.
- The pKa value can be determined from the inflection point of the titration curve or by using computational programs to analyze the data.[10]

Measurement of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12][13]

General Protocol for Shake-Flask Solubility Measurement:

- Add an excess amount of the solid compound to a vial containing a specific volume of the
 aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[11] It is crucial to add enough
 solid to ensure a saturated solution is formed, but not so much that it alters the properties of
 the medium.[11]
- Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[12]
- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
- After incubation, stop the agitation and allow any undissolved solid to sediment.
- Carefully withdraw an aliquot of the supernatant.
- Separate the dissolved solute from any remaining solid particles by filtration or centrifugation.



 Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

Biological Activity and Applications

Benzimidazole derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor effects.[4][15] [16][17] 2-(2-Aminophenyl)benzimidazole is specifically identified as a pharmaceutical intermediate and a geroprotector, a substance that may help protect against age-related decline.[1][2]

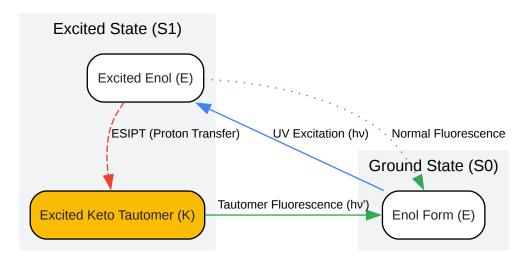
Recent studies have highlighted its role as an efficient competitive inhibitor of tyrosinase, an enzyme involved in melanin production and enzymatic browning in foods.[18] This inhibition is achieved through the formation of a stable complex with the enzyme, driven primarily by hydrophobic interactions.[18] This activity suggests its potential application as an anti-browning agent in the food industry.[18]

Application in Fluorescent Probes

The benzimidazole scaffold is a key component in the design of fluorescent probes. A closely related derivative, 5'-amino-2-(2'-hydroxyphenyl)benzimidazole, functions as a highly sensitive and selective fluorescent sensor for phosgene.[19] The detection mechanism is based on Excited-State Intramolecular Proton Transfer (ESIPT). In its native state, upon UV excitation, the molecule undergoes ESIPT, leading to fluorescence from a tautomeric form. When it reacts with phosgene, the ESIPT process is disrupted, causing a distinct change in the fluorescence emission, allowing for ratiometric detection.[19][20]



ESIPT Mechanism in a Benzimidazole-based Probe



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Caption: Simplified ESIPT process in a fluorescent probe.

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